6-(2-Tert-butylphenoxy)pyridin-3-OL
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Overview
Description
6-(2-Tert-butylphenoxy)pyridin-3-OL is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol It is characterized by the presence of a pyridin-3-OL core substituted with a 2-tert-butylphenoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Tert-butylphenoxy)pyridin-3-OL typically involves the reaction of 2-tert-butylphenol with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Tert-butylphenoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridin-3-one derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
6-(2-Tert-butylphenoxy)pyridin-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(2-Tert-butylphenoxy)pyridin-3-OL involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxy group may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(2-Methylphenoxy)pyridin-3-OL: Similar structure but with a methyl group instead of a tert-butyl group.
6-(2-Ethylphenoxy)pyridin-3-OL: Similar structure but with an ethyl group instead of a tert-butyl group.
6-(2-Isopropylphenoxy)pyridin-3-OL: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
6-(2-Tert-butylphenoxy)pyridin-3-OL is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(2-tert-butylphenoxy)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)12-6-4-5-7-13(12)18-14-9-8-11(17)10-16-14/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVPMUPFNBMGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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